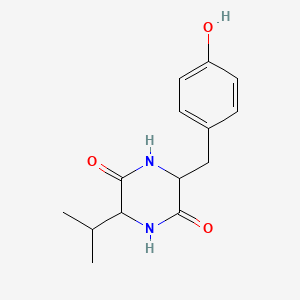

Cyclo(Tyr-Val)

Description

Significance of Cyclic Dipeptides (Diketopiperazines) in Chemical Biology

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), represent the simplest form of cyclic peptides, created through the condensation of two α-amino acids. nih.gov These compounds are a large and diverse family of natural products found in bacteria, fungi, plants, and animals. nih.gov Their rigid and conformationally constrained DKP scaffold makes them attractive for drug discovery, as it allows them to mimic specific peptide conformations and interact with a wide array of biological targets. nih.govnih.gov

Compared to their linear counterparts, cyclic peptides like DKPs exhibit enhanced stability, greater resistance to enzymatic degradation by proteases, and improved conformational rigidity. nih.goveurpepsoc.com These characteristics often translate to higher selectivity and bioactivity. eurpepsoc.com DKPs have been recognized for a broad spectrum of biological and pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netitjfs.com They are also involved in cell-cell signaling processes, such as quorum sensing in bacteria. nih.gov Furthermore, their ability to be synthesized naturally and through advanced synthetic methods makes them readily accessible for scientific investigation. mdpi.com

Overview of Cyclo(Tyr-Val) as a Model Cyclic Dipeptide in Research

Cyclo(Tyr-Val) is a diketopiperazine that has been isolated from various natural sources, including the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida. bioaustralis.comchemfaces.com As a secondary metabolite, it is primarily utilized in peptide research and drug development. myskinrecipes.commedchemexpress.com Its cyclic structure, which enhances its stability, makes it a valuable tool for these fields. myskinrecipes.com

Historical Context of Cyclo(Tyr-Val) Research

The study of cyclic dipeptides dates back to the late 19th century, though they were initially considered mere byproducts of protein degradation. nih.gov Over time, their significance as bioactive molecules has been increasingly recognized. Research on specific DKPs, such as Cyclo(His-Pro), has a history of investigation into its various physiological effects. researchgate.net While the specific historical timeline for Cyclo(Tyr-Val) is less documented in readily available literature, its isolation from natural sources like Nocardiopsis gilva in 2013 marked a notable point in its study. bioaustralis.com

Chemical and Physical Properties of Cyclo(Tyr-Val)

The distinct chemical and physical characteristics of Cyclo(Tyr-Val) are fundamental to its behavior and application in research.

Physical Properties of Cyclo(Tyr-Val)

| Property | Value |

|---|---|

| CAS Number | 21754-25-6 |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.3 g/mol |

| Appearance | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. bioaustralis.com |

| Storage Temperature | -20°C |

This data is compiled from multiple sources. bioaustralis.comcaymanchem.comglpbio.commolnova.com

Chemical Properties of Cyclo(Tyr-Val)

The chemical structure of Cyclo(Tyr-Val) is defined by its diketopiperazine ring formed from the amino acids L-tyrosine and L-valine. Its formal name is (3S)-3-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione. caymanchem.com The cyclic nature of the molecule imparts significant stability. myskinrecipes.com

Synthesis and Characterization of Cyclo(Tyr-Val)

The preparation and identification of Cyclo(Tyr-Val) are crucial steps in its research applications.

Common Laboratory Synthesis Methods

While specific, detailed synthesis routes for Cyclo(Tyr-Val) are not extensively published in general sources, the synthesis of cyclic dipeptides typically involves the coupling of the constituent amino acids followed by a cyclization step. For instance, the synthesis of other cyclic peptides often involves creating dipeptide units and then using coupling agents to form the linear peptide, which is subsequently cyclized. brieflands.comasianpubs.org Click chemistry has also been employed as a route to create cyclic tetrapeptide analogues, demonstrating an alternative strategy for cyclization. acs.org

Analytical Techniques for Characterization

The structure and purity of Cyclo(Tyr-Val) are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to assess purity, with standards typically exceeding 95%. bioaustralis.com Spectroscopic methods are essential for elucidating the chemical structure. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the connectivity and environment of the atoms within the molecule.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy : IR spectra help to identify the functional groups present in the molecule.

Key Characterization Data for Cyclo(Tyr-Val)

| Technique | Observed Data |

|---|---|

| Purity (by HPLC) | >95% |

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.3 |

This data is compiled from multiple sources. bioaustralis.comglpbio.com

Biological and Pharmacological Activities of Cyclo(Tyr-Val)

Initial research has explored the biological profile of Cyclo(Tyr-Val), though its full range of activities is still under investigation.

Known Biological Activities

In a 2013 study, Cyclo(L-Tyr-L-Val) isolated from Nocardiopsis gilva was evaluated for several biological activities. bioaustralis.com The study reported that the compound was inactive as an antioxidant, antitumor, or antifungal agent. bioaustralis.com Another study involving compounds isolated from Pseudomonas putida mentioned Cyclo(Tyr-Val) but did not report significant anti-diatom activity for this specific compound, while other isolated diketopiperazines did show activity. chemfaces.com

Mechanism of Action

Given the reported lack of significant biological activity in the initial screenings, the mechanism of action for Cyclo(Tyr-Val) has not been a primary focus of published research. The mechanisms of action for other, more biologically active cyclic dipeptides often involve interactions with specific enzymes or receptors. nih.gov

Summary of Biological Activities

| Activity | Result | Reference |

|---|---|---|

| Antioxidant | Inactive | bioaustralis.com |

| Antitumor | Inactive | bioaustralis.com |

| Antifungal | Inactive | bioaustralis.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVFSHGYANGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347359 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21754-25-6 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Identification, and Biosynthetic Pathways of Cyclo Tyr Val

Natural Occurrence and Discovery from Biological Sources

Cyclo(Tyr-Val) is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. Its discovery is tied to the exploration of microbial biodiversity for novel bioactive compounds.

Isolation Methodologies from Microbial Fermentation

The process of obtaining pure Cyclo(Tyr-Val) from a microbial culture is a multi-step procedure that begins with separating the microbial cells from the liquid fermentation broth.

A common initial step is solvent extraction. The fermentation broth or the microbial mycelium is typically extracted with a moderately polar organic solvent, with ethyl acetate (B1210297) being a frequent choice. This separates the organic compounds, including Cyclo(Tyr-Val), from the aqueous medium. For instance, in the isolation from the actinomycete Nocardiopsis gilva, the fermentation broth was repeatedly extracted with ethyl acetate.

Following extraction, the crude extract, which contains a mixture of metabolites, undergoes various chromatographic techniques for purification. Column chromatography is a standard method, often using silica (B1680970) gel or Sephadex LH-20 as the stationary phase. mdpi.com This separates compounds based on their polarity and size. Further purification to achieve high purity is often accomplished using High-Performance Liquid Chromatography (HPLC). researchgate.netfems-microbiology.org In some protocols, adsorbent resins like XAD7HP have been used to capture the metabolites from the culture medium before extraction and purification. nih.govuevora.pt

The final step is the structural identification of the purified compound. This is definitively achieved through a combination of spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY, provides detailed information about the molecule's atomic structure and connectivity, confirming its identity as Cyclo(Tyr-Val). researchgate.netasm.org

Identification of Producer Organisms

Cyclo(Tyr-Val) has been identified as a metabolic product of a diverse range of microorganisms, including both bacteria and fungi. This widespread occurrence suggests its potential role in various ecological niches. The primary producers identified in research studies are detailed in the table below.

| Kingdom | Phylum | Genus | Species | Source of Isolation | Reference(s) |

| Bacteria | Actinomycetota | Nocardiopsis | Nocardiopsis gilva | Marine Environment | frontiersin.org, futurecobioscience.com, mdpi.com |

| Bacteria | Pseudomonadota | Pseudomonas | Pseudomonas putida | Marine Sponge (Haliclona sp.) | asm.org, mdpi.com |

| Bacteria | Bacillota | Brevibacillus | Brevibacillus borstelensis | Not Specified | asm.org |

| Bacteria | Bacillota | Lactobacillus | Not Specified (Lactic acid bacteria) | Fermented Foods | researchgate.net |

| This table summarizes the known microbial producers of Cyclo(Tyr-Val). |

Biosynthetic Mechanisms

The formation of Cyclo(Tyr-Val) in microorganisms is a sophisticated enzymatic process. Like other diketopiperazines (DKPs), its core structure is synthesized from its constituent amino acids, L-Tyrosine and L-Valine.

Enzymatic Pathways (e.g., Diketopiperazine Synthetases, Non-Ribosomal Peptide Synthetases)

Two principal enzymatic systems are known to be responsible for the biosynthesis of cyclodipeptides in nature:

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzyme complexes predominantly found in fungi and some bacteria. dntb.gov.uanih.gov NRPSs function like an assembly line, where each module is responsible for recognizing, activating, and adding a specific amino acid to a growing peptide chain. The final step often involves a specialized terminal domain, such as a thioesterase (TE) or a condensation (C) domain, which catalyzes the release and cyclization of the peptide, forming the diketopiperazine ring. nih.gov Given that fungi like Nocardiopsis gilva produce Cyclo(Tyr-Val) and bacteria such as Pseudomonas aeruginosa use NRPSs for synthesizing other cyclodipeptides, it is highly probable that an NRPS-mediated pathway is involved in its production in these organisms. frontiersin.org

Cyclodipeptide Synthases (CDPSs): This family of smaller enzymes is widespread in bacteria and is mechanistically distinct from NRPSs. mdpi.com CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. mdpi.com The enzyme catalyzes the formation of a dipeptide bond and subsequent cyclization, releasing the DKP product. This pathway represents an efficient route for DKP synthesis, borrowing directly from the cell's primary metabolic pool of activated amino acids.

Proposed Metabolic Routes and Precursors

The fundamental building blocks for the biosynthesis of Cyclo(Tyr-Val) are the amino acids L-Tyrosine and L-Valine. The general biosynthetic route involves the enzymatic coupling of these two precursors to form a linear dipeptide, L-Tyrosyl-L-Valine. This intermediate is then subjected to an intramolecular condensation reaction, where the amino group of one amino acid attacks the carboxyl group of the other, forming a second peptide bond and closing the ring structure. This cyclization step results in the stable six-membered diketopiperazine ring characteristic of Cyclo(Tyr-Val). researchgate.netmdpi.com

Factors Influencing Natural Production Yields in Research Systems

The production of secondary metabolites like Cyclo(Tyr-Val) by microorganisms is not constant and is significantly influenced by a variety of physical and chemical factors in their environment. Optimizing these conditions is crucial for enhancing production yields in laboratory and industrial fermentation systems.

Key factors that affect secondary metabolite production include:

Medium Composition: The type and concentration of carbon and nitrogen sources are critical. mdpi.com For example, studies on Streptomyces species show that specific sugars (like glucose) and nitrogen sources (like casein or ammonium (B1175870) sulfate) can maximize the yield of bioactive compounds. ijcmas.com The addition of precursor amino acids, in this case, L-Tyrosine and L-Valine, to the fermentation medium can also directly boost the production of the target compound. mdpi.com

pH: The pH of the culture medium has a profound effect on microbial growth and enzyme activity. Most microorganisms have an optimal pH range for secondary metabolite production. For instance, various Streptomyces and Nocardiopsis strains show peak production at a neutral or slightly acidic initial pH (e.g., pH 4.0-7.0). researchgate.netmdpi.com

Temperature: Fermentation temperature must be carefully controlled, as it influences both the growth rate of the microorganism and the stability and activity of the biosynthetic enzymes. Optimal temperatures for production in mesophilic organisms like Nocardiopsis and Pseudomonas typically range from 28°C to 37°C. mdpi.comijcmas.com

Aeration and Agitation: As an aerobic process, the supply of dissolved oxygen is vital for the growth of many producer strains. The rotation speed in a shake flask or the agitation rate in a bioreactor influences oxygen transfer and nutrient distribution, thereby affecting yield. mdpi.com

Regulatory Networks: On a genetic level, production is often controlled by complex regulatory systems. In Pseudomonas species, the GacS/GacA two-component system is a master regulator that controls the switch from primary to secondary metabolism. asm.orgfrontiersin.org Manipulating these genetic pathways is a modern strategy to enhance the production of desired metabolites.

Optimization is often achieved using statistical methods like Response Surface Methodology (RSM), which allows researchers to systematically study the interactions between multiple factors to find the ideal conditions for maximum yield. researchgate.net

Structural Elucidation and Conformational Analysis of Cyclo Tyr Val

Advanced Spectroscopic Characterization Techniques

The precise architecture of Cyclo(Tyr-Val), a cyclic dipeptide, is determined through a combination of sophisticated analytical methods. These techniques provide a detailed picture of the molecule's atomic connectivity, stereochemistry, and conformational preferences in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of cyclic peptides like Cyclo(Tyr-Val). It provides unparalleled insight into the molecule's framework and spatial arrangement by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and fundamental layer of structural information. The chemical shift of each nucleus provides clues about its local electronic environment.

For Cyclo(Tyr-Val), the ¹H NMR spectrum would display characteristic signals for the protons of the tyrosine and valine residues. This includes distinct resonances for the aromatic protons of the tyrosine side chain, the α-protons of both amino acid residues, and the protons of the valine side chain's isopropyl group. The amide (NH) protons typically appear as downfield signals.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclo(Tyr-Val) This table is generated based on typical values for amino acid residues in cyclic dipeptides and may not represent exact experimental values.

| Proton | Amino Acid Residue | Predicted Chemical Shift (ppm) |

|---|---|---|

| α-H | Tyrosine | 4.0 - 4.5 |

| β-H | Tyrosine | 2.8 - 3.2 |

| Aromatic-H (ortho) | Tyrosine | ~7.0 |

| Aromatic-H (meta) | Tyrosine | ~6.7 |

| NH | Tyrosine | 7.5 - 8.5 |

| α-H | Valine | 3.8 - 4.3 |

| β-H | Valine | 2.0 - 2.4 |

| γ-H (CH₃) | Valine | 0.8 - 1.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclo(Tyr-Val) This table is generated based on typical values for amino acid residues in cyclic dipeptides and may not represent exact experimental values.

| Carbon | Amino Acid Residue | Predicted Chemical Shift (ppm) |

|---|---|---|

| C=O | Diketopiperazine | 165 - 175 |

| α-C | Tyrosine | 55 - 60 |

| β-C | Tyrosine | 35 - 40 |

| Aromatic-C (C-γ) | Tyrosine | ~128 |

| Aromatic-C (ortho) | Tyrosine | ~130 |

| Aromatic-C (meta) | Tyrosine | ~115 |

| Aromatic-C (para) | Tyrosine | ~155 |

| α-C | Valine | 60 - 65 |

| β-C | Valine | 30 - 35 |

To definitively assign the signals from 1D NMR and to establish connectivity between atoms, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within a few bonds (typically 2-3 bonds). For Cyclo(Tyr-Val), COSY would show correlations between the α-H and β-H of each residue, and within the valine side chain, between the β-H and the γ-protons. scielo.br

TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire spin system. A cross-peak between an amide proton and other protons in the same amino acid residue confirms their origin. This is crucial for differentiating the spin systems of tyrosine and valine. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and heteronuclei, most commonly ¹H and ¹³C. This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is key for identifying quaternary carbons (like carbonyls and the aromatic C-γ and C-para) and for linking the different amino acid residues across the peptide bonds. For instance, a correlation from an α-proton to the carbonyl carbon of the other residue can confirm the peptide sequence. nih.gov

In complex peptides or for detailed conformational studies, isotopic labeling can be a powerful tool. Replacing specific protons with deuterium (B1214612) (²H) simplifies ¹H NMR spectra by removing signals and decoupling interactions, which can aid in assigning overlapping resonances. acs.org While specific studies on deuterated Cyclo(Tyr-Val) are not documented, the general technique is widely applied. For example, preparing Cyclo(Tyr-Val) with deuterated valine would allow for the unambiguous analysis of the tyrosine spin system. Similarly, uniform labeling with ¹³C and ¹⁵N is a standard approach in protein NMR to enable a wider range of experiments for structure determination. bmrb.iomdpi.com This strategy is particularly useful for studying the dynamics and interactions of larger biomolecules.

Two-Dimensional (2D) NMR (COSY, TOCSY, HMBC, HSQC)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry is essential for determining the precise elemental composition of Cyclo(Tyr-Val). It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For Cyclo(Tyr-Val), a protonated molecule ([M+H]⁺) has been detected at an m/z of 263.141, which corresponds to the elemental formula C₁₄H₁₉N₂O₃⁺. mdpi.com

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides sequence information. For cyclic dipeptides, characteristic fragmentation pathways include the cleavage of the diketopiperazine ring. Common losses observed in the MS/MS spectra of related compounds include the neutral loss of formamide (B127407) (HCONH₂) and carbon monoxide (CO) from the protonated parent molecule. researchgate.netresearchgate.net The fragmentation of Cyclo(Tyr-Val) would be expected to yield characteristic ions corresponding to the individual amino acid side chains, confirming the presence and connectivity of tyrosine and valine.

Table 3: HRMS Data for Cyclo(Tyr-Val)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Exact Mass | 262.1317 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. gatewayanalytical.com The resulting spectra serve as a "fingerprint," providing information about the functional groups present and their local environment, which is influenced by the molecule's conformation. researchgate.netresearchgate.net

For Cyclo(Tyr-Val), the FTIR and Raman spectra would exhibit characteristic bands for the diketopiperazine ring and the amino acid side chains.

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ correspond to the amide N-H stretching vibrations. The exact position can indicate the presence and strength of hydrogen bonding. researchgate.netbrieflands.com

C-H Stretching: Aromatic C-H stretches from the tyrosine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from both residues are found below 3000 cm⁻¹. brieflands.com

C=O Stretching (Amide I): Strong absorptions in the 1630-1680 cm⁻¹ region are characteristic of the two carbonyl (amide I) groups in the diketopiperazine ring. The presence of one or two bands in this region can give clues about the ring's symmetry and conformation. researchgate.netbrieflands.com

N-H Bending (Amide II): The N-H bending and C-N stretching (amide II) vibrations typically appear around 1530-1570 cm⁻¹. brieflands.com

Aromatic Ring Vibrations: The tyrosine ring will show characteristic skeletal vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). brieflands.com

These vibrational techniques are complementary; for instance, the symmetric vibrations of non-polar bonds like C-C are often more intense in Raman spectra, while the vibrations of polar bonds like C=O are typically stronger in FTIR. gatewayanalytical.com The analysis of these spectra, often aided by computational calculations, provides a detailed conformational snapshot of the molecule. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Cyclo(Tyr-Val) |

| Cyclo(L-Pro-L-Tyr) |

| Cyclo(Val-Val) |

| Cyclohexylacetyl-L-tyrosyl-L-valyl-DL-tyrosinal |

| Cyclo(His-Phe) |

| Formamide |

X-ray Crystallographic Studies of Cyclo(Tyr-Val) and Analogues

While specific crystallographic data for Cyclo(L-Tyr-L-Val) is not extensively detailed in the available literature, a wealth of information can be derived from the X-ray diffraction studies of its close analogues. These studies provide critical insights into the solid-state conformation, including bond lengths, torsion angles, and crystal packing, which are foundational for understanding the structural preferences of Cyclo(Tyr-Val).

For instance, the crystal structure of Cyclo(L-Tyr-L-Ala) hydrate, an analogue where valine is replaced by alanine, has been determined. nih.gov Similarly, extensive crystallographic work has been performed on proline-containing tyrosine cyclodipeptides. Two distinct conformations of Cyclo(L-Pro-L-Tyr) were found to crystallize in the orthorhombic space group P21212. chemfaces.comkoreascience.kr These conformers show differences in the orientation of the tyrosyl side chain and the puckering of both the diketopiperazine (DKP) and pyrrolidine (B122466) rings. koreascience.kr The racemic mixture, rac-cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr), crystallizes in a different orthorhombic space group, Pna21, adopting a twist boat conformation for the DKP ring. koreascience.kr

These analogue studies consistently show the tyrosine side chain folded over the DKP ring in the solid state. chemfaces.comkoreascience.kr The crystal structures are stabilized by extensive networks of intermolecular hydrogen bonds, primarily involving the amide protons and carbonyl oxygens of the DKP ring, as well as the hydroxyl group of the tyrosine residue. koreascience.krresearchgate.net

Table 1: Crystallographic Data for Cyclo(Tyr-Val) Analogues

| Compound | Space Group | Cell Dimensions | Key Conformational Features | Reference |

|---|---|---|---|---|

| Cyclo(L-Tyr-L-Ala) hydrate | P 1 21 1 | a = 11.12 Å, b = 6.19 Å, c = 8.91 Å, β = 100.56° | Data available from the Crystallography Open Database. | nih.gov |

| Cyclo(L-Pro-L-Tyr) | P212121 | a = 11.87 Å, b = 12.03 Å, c = 18.39 Å | Two conformations in crystal; Tyrosyl side chain folded over DKP ring; DKP ring in flattened chair or twist boat form. | chemfaces.comkoreascience.kr |

| rac-cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) | Pna21 | a = 10.76 Å, b = 12.70 Å, c = 9.60 Å | DKP ring in a twist boat conformation. | koreascience.kr |

| Cyclo(L-Cys-D-Cys) | P-1 | - | Planar DKP ring. | nih.gov |

Detailed Conformational Analysis

Solution Conformation Determination

The conformation of cyclic dipeptides in solution can differ significantly from their solid-state structures. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating these solution-state conformations. For aromatic cyclodipeptides, the conformation is largely dictated by interactions between the aromatic side chains and the DKP ring. rsc.org

Studies on Cyclo(Tyr-Pro) reveal that while its crystal structure shows a folded tyrosine side chain, its conformation in solution is different. chemfaces.com NMR spectroscopic analysis indicates a more extended aromatic side chain and a boat conformation for the DKP ring, which is the generally observed conformation for cyclodipeptides in solution. chemfaces.com For other non-identical L-aromatic cyclodipeptides, NMR studies have shown a dynamic equilibrium where each residue rapidly alternates between folded and extended conformations. rsc.org This suggests that for Cyclo(L-Tyr-L-Val), both the tyrosine and valine side chains are likely engaged in a similar conformational equilibrium in solution.

Analysis of Diketopiperazine Ring Conformation (e.g., Boat, Planar Forms)

The 2,5-diketopiperazine (DKP) ring is a conformationally constrained six-membered ring. wikipedia.org Its conformation is heavily influenced by the steric bulk and chirality of the amino acid side chains. nih.gov While often depicted as planar, the DKP ring can adopt several non-planar conformations, most commonly a boat or twist-boat form, but occasionally a flattened chair. chemfaces.comnih.gov

In cis-isomers like Cyclo(L-Tyr-L-Val), which are composed of amino acids with the same chirality, bulky side chains tend to force the DKP ring into a puckered or boat-like conformation to alleviate steric strain. nih.govmdpi.com This contrasts with cyclic dipeptides with small substituents, like cyclo(Gly-Gly), which can maintain a planar ring structure. nih.gov Conversely, trans-isomers (composed of L- and D-amino acids) can more readily adopt a planar DKP ring conformation. nih.govfrontiersin.org For example, the DKP ring in cyclo(l-Cys-d-Cys) is nearly planar. nih.gov In the solid state of analogues like Cyclo(L-Pro-L-Tyr), the DKP ring has been observed in a twist boat or a less common flattened chair form. chemfaces.comkoreascience.krnih.gov However, in solution, the boat conformation is generally favored. chemfaces.com

Side Chain Orientations and Dynamics (e.g., Tyrosine Rotamers, Valine Isomers)

The orientation of the amino acid side chains relative to the DKP ring is a defining feature of cyclodipeptide conformation. In aromatic cyclodipeptides, a "folded" conformation, where the aromatic ring is positioned over the DKP ring, is common due to stabilizing interactions. rsc.org This is observed in the crystal structures of numerous tyrosine-containing cyclodipeptides. chemfaces.com

For Cyclo(L-Tyr-L-Val), the bulky isopropyl group of the valine residue and the p-hydroxybenzyl group of the tyrosine residue compete for conformational space. In the analogous Cyclo(L-Tyr-L-Ile), NMR data for the cis (L-L) configuration show that the isoleucine side chain is shielded by the tyrosine aromatic ring, indicating a predominantly folded conformation for the tyrosine residue. scispace.com This suggests a similar preference in Cyclo(L-Tyr-L-Val), where the tyrosine ring likely folds over the DKP ring, influencing the orientation of the adjacent valine side chain. This folded structure is driven by favorable interactions between the aromatic ring and the peptide backbone. rsc.org However, as seen in solution studies of other cyclodipeptides, this is likely a dynamic state in equilibrium with more extended conformations. chemfaces.comrsc.org

Hydrogen Bonding Networks and Intramolecular Interactions

Both intramolecular and intermolecular hydrogen bonds are critical in stabilizing the conformations of Cyclo(Tyr-Val). Intramolecularly, weak C-H···π and N-H···π interactions between the side chains and the DKP ring are known to stabilize folded structures. researchgate.netrsc.org In di-tyrosine cyclodipeptides, an O-H···O hydrogen bond between the two phenol (B47542) groups can stabilize a stacked geometry in the L-L isomer. researchgate.netrsc.org While Cyclo(Tyr-Val) lacks a second hydroxyl group, the potential for hydrogen bonding between the tyrosine hydroxyl and a carbonyl oxygen of the DKP backbone could favor specific folded rotamers.

In the solid state, intermolecular hydrogen bonds are dominant in defining the crystal lattice. researchgate.net For tyrosine-containing cyclodipeptides, a robust network of hydrogen bonds is typically observed, linking molecules together. These interactions involve the amide N-H donor and carbonyl C=O acceptor of the DKP ring, as well as the phenolic -OH group of the tyrosine side chain, which can act as both a hydrogen bond donor and acceptor. koreascience.krresearchgate.net

Influence of Chirality and Stereoisomerism on Overall Conformation

Chirality exerts a profound influence on the conformational landscape of cyclic dipeptides. nih.gov The relative stereochemistry of the constituent amino acids (e.g., L-L vs. L-D) dictates the preferred three-dimensional structure. The conformational possibilities for the homochiral Cyclo(L-Tyr-L-Val) are distinct from its heterochiral diastereomer, Cyclo(L-Tyr-D-Val).

Studies on diastereomeric pairs like cyclo(L-Tyr-L-Tyr) and cyclo(L-Tyr-D-Tyr) demonstrate this principle clearly. researchgate.netrsc.org The L-L isomer can adopt a unique stacked conformation stabilized by interactions between the two side chains, a structure that is not observed for the L-D isomer. researchgate.netrsc.org In the L-D isomer, the side chains tend to extend away from each other to minimize steric clashes, often resulting in a more planar DKP ring. frontiersin.orgresearchgate.net This preference is so significant that in prebiotic synthesis experiments involving proline and another amino acid, the formation of the heterochiral (L-D) cyclodipeptide is often favored over the homochiral (L-L) version due to the lower formation energy of the more stable trans-conformation. frontiersin.org Therefore, the L-L configuration of Cyclo(Tyr-Val) imposes specific conformational constraints that favor a puckered DKP ring and a folded arrangement of the side chains.

Computational and Theoretical Studies of Cyclo Tyr Val

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational flexibility of molecules like Cyclo(Tyr-Val). These methods are used to understand the different shapes (conformations) a molecule can adopt and the energy associated with each shape.

Studies on similar cyclic dipeptides, such as those containing tyrosine and proline, reveal that these molecules can be quite flexible despite their constrained ring structures. For instance, in both Cyclo(L-Tyr-L-Pro) and Cyclo(L-Tyr-D-Pro), two main structural families have been observed to coexist: one where the aromatic tyrosine side chain is folded over the diketopiperazine ring, and another where it is extended away from the ring. researchgate.net The folded conformation is often the most stable. researchgate.net This flexibility and the existence of multiple stable conformations are critical for their biological activity and interactions.

The conformational landscape of cyclic peptides is influenced by the sequence of amino acids. nih.gov Computational methods, such as those that systematically sample dihedral angles, are employed to generate and identify low-energy conformers of macrocycles. pnas.org For cyclic pentapeptides, explicit-solvent molecular dynamics simulations have been used to map their conformational space and understand the cooperative effects of neighboring residues on their structure. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetic Stability and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetic stability of molecules. These methods are used to calculate properties like the distribution of electrons and the energy of different molecular arrangements.

For cyclic dipeptides containing aromatic residues like tyrosine, DFT calculations, often combined with experimental techniques like valence photoelectron spectroscopy, have been used to investigate their electronic energy levels. researchgate.netunimi.itrsc.org Different computational methods, including Hartree-Fock (HF), DFT with various functionals (e.g., B3LYP, M062X), and more advanced methods like CCSD, are often compared to accurately assign spectral features and understand the role of electronic correlation. researchgate.netunimi.itrsc.org For instance, in a study of Cyclo(Trp-Trp), DFT calculations helped identify the most stable conformers, which is crucial for interpreting experimental data. researchgate.net

The stability and geometry of cyclic dipeptides are also investigated using DFT. For example, the geometry of dichotomin A, a larger cyclic peptide containing both tyrosine and valine, was optimized using DFT with the B3LYP parameterization. researchgate.net Such calculations are essential for understanding the intrinsic properties of these molecules, free from environmental influences. unimi.it

In Silico Prediction of Molecular Interactions and Binding Affinity

Computational docking and binding affinity predictions are crucial for understanding how a molecule like Cyclo(Tyr-Val) might interact with a biological target, such as an enzyme or a receptor. These methods predict the preferred orientation of the molecule when it binds to a target and estimate the strength of that binding.

Molecular docking studies have been performed for various diketopiperazines to predict their binding modes and affinities. For example, docking simulations of Cyclo(L-Pro-L-Tyr) with tyrosinase suggested that it binds to the active site of the enzyme, competitively inhibiting its activity. mdpi.com The predicted binding energy (CDOCKER energy) for this interaction was -11.4 kcal/mol. mdpi.com Similarly, in silico studies of Cyclo(L-Pro-L-Tyr) with other targets like the main protease of SARS-CoV-2 and HIV-1 reverse transcriptase have shown strong binding affinities, suggesting its potential as an antiviral agent. brazilianjournals.com.br

The binding affinity of cyclic peptides can be predicted using various computational models, including those based on machine learning. researchgate.netarxiv.orgchemrxiv.org These models often use scoring functions that consider various energy terms to estimate the binding strength. researchgate.net For instance, the binding of cyclic peptides to the Keap1 protein, a key regulator of the cellular antioxidant response, has been studied using molecular docking, revealing that these peptides can form stable hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com

Structure-Based Computational Design Principles for Modified Diketopiperazines

Structure-based design is a computational approach used to create new molecules with improved properties, such as enhanced binding affinity or selectivity for a specific target. This involves modifying the structure of a known molecule, like a diketopiperazine, based on the three-dimensional structure of its target.

The design of modified diketopiperazines often involves introducing different substituents to the core ring structure to improve their biological activity. researchgate.netmdpi.com For example, N-methylation is a common modification used in peptide-based medicinal chemistry to enhance properties like stability and cell permeability. researchgate.net Computational methods can guide the design of these modifications by predicting their impact on the molecule's conformation and binding to its target. nih.gov

The principles of structure-based design have been applied to develop novel anticancer agents based on the diketopiperazine scaffold. mdpi.com By understanding the structure-activity relationships, researchers can design new derivatives with improved potency. Computational approaches, such as those that enumerate possible abiotic secondary structures, can also be used to systematically identify novel peptide structures with desired properties. acs.org The design of well-structured cyclic peptides can also be guided by studying sequence-structure relationships using molecular dynamics simulations. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are computational techniques used to identify new potential drug candidates from large databases of chemical compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Pharmacophore models can be generated based on the structure of a known active molecule (ligand-based) or the structure of the biological target (structure-based). medsci.orgnih.gov These models are then used as queries to search virtual libraries of compounds, a process known as virtual screening, to find new molecules that match the pharmacophore and are therefore likely to be active. nih.govdntb.gov.ua

This approach has been used to discover inhibitors for various targets. For instance, pharmacophore models have been developed for Akt2 inhibitors, leading to the identification of new potential drug candidates. medsci.org Similarly, virtual screening has been employed to identify potential anti-influenza agents from a library of diketopiperazine derivatives. researchgate.net The combination of pharmacophore modeling, virtual screening, and molecular docking is a powerful strategy for the discovery of new bioactive compounds. nih.gov

Mechanistic Investigations of Cyclo Tyr Val S Biological Activities

Identification and Characterization of Molecular Targets

Identifying the direct molecular binders of Cyclo(Tyr-Val) is a critical first step in elucidating its mechanism of action. Various techniques can be employed to achieve this, from broad proteomic screens to specific binding assays.

Proteomic Approaches for Target Binding (e.g., Isothermal Shift Assay)

Modern proteomic techniques offer powerful tools for the unbiased identification of small molecule-protein interactions. Methods like the isothermal shift assay (iTSA) and other chemical proteomics approaches are designed to identify the cellular targets of a compound by detecting changes in protein stability or by using chemical probes to "fish" for binding partners. europeanreview.orgmdpi.com

The principle behind iTSA involves measuring the change in the thermal stability of proteins upon ligand binding. chemfaces.commdpi.comoup.com Proteins that bind to a small molecule like Cyclo(Tyr-Val) will typically exhibit an altered melting temperature, which can be detected using mass spectrometry. This allows for a proteome-wide screen to identify potential targets in a cellular lysate. While the application of iTSA specifically to Cyclo(Tyr-Val) has not been extensively documented in publicly available research, this methodology represents a key strategy for future investigations into its direct molecular interactions.

Chemical proteomics strategies often involve immobilizing the compound of interest on a solid support to capture its binding partners from a cell lysate, a technique sometimes referred to as "target fishing". mdpi.comnih.gov Another approach uses probes with photo-reactive groups that, upon activation, covalently link the compound to its target, facilitating identification. europeanreview.org These methods, while powerful, have not yet been specifically reported in the literature for the comprehensive identification of Cyclo(Tyr-Val) targets.

Receptor Binding Assays and Specificity Profiling

Receptor binding assays are essential for determining the affinity and specificity of a compound for a particular receptor. For cyclic dipeptides, these assays can reveal interactions with a range of cell surface and intracellular receptors.

While specific receptor binding data for Cyclo(Tyr-Val) is limited, studies on structurally related cyclopeptides provide some insights. For instance, the related compound Cyclo(Tyr-Pro) has been shown to exhibit weak antagonistic activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). chemfaces.com This suggests that Cyclo(Tyr-Val) could potentially interact with protein kinase-linked receptors, although direct evidence is currently lacking.

Furthermore, research on other cyclic dipeptides has demonstrated their ability to bind to various receptors. For example, certain proline-containing cyclodipeptides have been proposed to act as auxin mimics by binding to auxin receptors in plants. oup.com This highlights the potential for cyclic dipeptides to interact with a diverse range of receptor types. The table below summarizes findings on the receptor interactions of related cyclopeptides.

| Compound | Receptor/Target | Activity | Reference |

| Cyclo(Tyr-Pro) | VEGFR2 | Weak antagonist | chemfaces.com |

| Cyclo(Pro-Val), Cyclo(Pro-Phe), Cyclo(Pro-Tyr) | Auxin Receptors (in plants) | Mimicry/Agonist | oup.com |

Modulation of Cellular Signaling Pathways

The biological effects of Cyclo(Tyr-Val) are ultimately mediated by its influence on intracellular signaling cascades. Research into related compounds suggests that this class of molecules can modulate key pathways involved in cell growth, proliferation, and survival.

Regulation of Key Protein Kinases (e.g., TOR, Akt, MEK-ERK, AMPK)

Several key protein kinases are central to cellular signaling and are potential targets for modulation by cyclic dipeptides.

The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth and metabolism. frontiersin.orgbiorxiv.orgelifesciences.orgresearchgate.net Interestingly, studies on plant-associated bacteria have shown that certain proline-containing cyclodipeptides, such as Cyclo(Pro-Val) and Cyclo(Pro-Tyr), can activate the TOR signaling pathway, promoting growth. oup.com While direct evidence for Cyclo(Tyr-Val) is not available, the structural similarity suggests it may also influence TOR signaling.

The PI3K/Akt pathway is another critical signaling cascade that governs cell survival and proliferation. evitachem.com Research on a crude mixture of cyclodipeptides from Pseudomonas aeruginosa, which included cyclo(L-Pro-L-Val), demonstrated an inhibitory effect on the proliferation of HeLa cells. This was accompanied by a reduction in the phosphorylation of Akt and the downstream kinase S6k, indicating a blockage of the PI3K/Akt/mTOR pathway. researchgate.net

The MEK-ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation. nih.govaging-us.com Some studies have investigated the effects of metabolites on this pathway. For example, fumarylacetoacetate, a metabolite that accumulates in hereditary tyrosinemia, has been shown to cause a sustained activation of the ERK pathway. researchgate.net However, there is currently no direct evidence linking Cyclo(Tyr-Val) to the modulation of the MEK-ERK pathway.

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. tandfonline.com Some natural compounds have been shown to exert their effects through the activation of AMPK. nih.gov For instance, certain triterpenoids promote glucose uptake in adipocytes in a manner that is dependent on AMPK activation. nih.gov While the direct effect of Cyclo(Tyr-Val) on AMPK has not been reported, the potential for this class of compounds to influence metabolic signaling warrants further investigation.

Impact on Transcription Factor Activity (e.g., NF-κB, Nrf2)

Transcription factors are critical downstream effectors of signaling pathways that regulate gene expression.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and cell survival. mdpi.comnih.gov Studies on the related cyclodipeptide Cyclo(His-Pro) have shown that it can exert anti-inflammatory effects by modulating NF-κB signaling. researchgate.net Specifically, Cyclo(His-Pro) was found to inhibit the nuclear accumulation of NF-κB. researchgate.net Another study on Cyclo(L-Pro-L-Tyr) demonstrated its ability to suppress the production of pro-inflammatory cytokines by inhibiting the Toll-like receptor (TLR)-mediated NF-κB signaling pathway. researchgate.net

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. mdpi.comfrontiersin.org The activation of Nrf2 is a protective mechanism against oxidative stress. mdpi.com Research on Cyclo(His-Pro) has revealed its ability to protect against oxidative damage by selectively activating the Nrf2 signaling pathway. researchgate.nettargetmol.com This suggests that cyclodipeptides may have the capacity to modulate the cellular redox state through Nrf2.

The table below summarizes the observed effects of related cyclodipeptides on these transcription factors.

| Compound | Transcription Factor | Effect | Cellular Context | Reference |

| Cyclo(His-Pro) | NF-κB | Inhibition of nuclear accumulation | Rat pheochromocytoma PC12 cells | researchgate.net |

| Cyclo(L-Pro-L-Tyr) | NF-κB | Inhibition of TLR-mediated signaling | Not specified | researchgate.net |

| Cyclo(His-Pro) | Nrf2 | Activation | Rat pheochromocytoma PC12 cells | researchgate.nettargetmol.com |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation in Cellular Models

The ability of a compound to induce apoptosis (programmed cell death) and modulate the cell cycle is a key indicator of its potential as an anticancer agent.

A retracted study on a mixture of ginseng cyclopeptides, which included Cyclo(Tyr-Val), reported pro-apoptotic effects in gastrointestinal cancer cells. The proposed mechanism involved the activation of the ASK1-JNK/p38 signaling axis, leading to the activation of caspases, which are key executioners of apoptosis. semanticscholar.orgrsc.org It is crucial to note that the retraction of this study raises serious questions about the validity of these findings.

However, other studies on related cyclodipeptides lend some support to the idea that this class of compounds can induce apoptosis. For example, a mixture of cyclodipeptides from Pseudomonas aeruginosa containing cyclo(L-Pro-L-Val) was shown to induce apoptosis in HeLa cells through a caspase-9-dependent pathway. researchgate.net Another study reported that cyclo(D-Tyr-D-Phe) induces apoptosis in a pulmonary adenocarcinoma cell line via the activation of caspase-3. researchgate.net The cleavage of Bcl-2, a key regulator of apoptosis, by a caspase-3-like protease has also been observed in response to proteasome inhibitors. portlandpress.com

In terms of cell cycle modulation, the aforementioned study on Pseudomonas aeruginosa cyclodipeptides found that the mixture arrested the cell cycle at the G0/G1 transition in HeLa cells. researchgate.net The retracted ginseng cyclopeptide study also reported cell cycle arrest in the G0/G1 phase. semanticscholar.orgrsc.org Furthermore, Nrf2 activation has been linked to cell cycle arrest at the early stages of the oxidative stress response. plos.org

The table below provides a summary of the reported effects of cyclodipeptides on apoptosis and the cell cycle.

| Compound/Mixture | Cellular Process | Mechanism | Cell Line | Reference |

| Ginseng Cyclopeptides (including Cyclo(Tyr-Val)) | Apoptosis | Activation of ASK1-JNK/p38, Caspase activation | Gastrointestinal cancer cells | semanticscholar.orgrsc.org (Retracted) |

| P. aeruginosa Cyclodipeptides (including cyclo(L-Pro-L-Val)) | Apoptosis | Caspase-9-dependent pathway, Inhibition of Akt/S6k | HeLa cells | researchgate.net |

| Cyclo(D-Tyr-D-Phe) | Apoptosis | Caspase-3 activation | Pulmonary adenocarcinoma cells | researchgate.net |

| P. aeruginosa Cyclodipeptides (including cyclo(L-Pro-L-Val)) | Cell Cycle Arrest | G0/G1 transition | HeLa cells | researchgate.net |

| Ginseng Cyclopeptides (including Cyclo(Tyr-Val)) | Cell Cycle Arrest | G0/G1 phase | Gastrointestinal cancer cells | semanticscholar.orgrsc.org (Retracted) |

Interference with Microbial Quorum Sensing Systems

Cyclo(Tyr-Val), a member of the diketopiperazine (DKP) family, has been identified as a molecule capable of interfering with microbial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. This regulation is often crucial for virulence, biofilm formation, and the production of secondary metabolites.

Studies have shown that some DKPs can act as either agonists or antagonists of QS systems. For instance, while some DKPs activate N-acyl-l-homoserine lactone (AHL) biosensors, they typically do so at much higher concentrations than the natural AHLs. nih.gov The induction threshold for certain DKPs is around 0.3 mM, whereas for a typical AHL like 3-oxo-C6-HSL, it is in the nanomolar range. nih.gov

Specifically, cyclo(L-Pro-L-Val) has been observed to antagonize bioluminescence in an E. coli biosensor strain. nih.gov In contrast, other DKPs, such as cyclo(Δ-Ala-L-Val) and cyclo(L-Pro-L-Tyr), act as antagonists by competing with the native signaling molecules for binding to the LuxR-type regulators, thereby inhibiting the expression of QS-regulated genes. nih.govarxiv.org The production of certain DKPs, including cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr), by Pseudomonas aeruginosa is itself regulated by the LasI quorum-sensing system. nih.govpnas.orgresearchgate.netpnas.org This suggests a complex feedback loop where the products of a QS system can, in turn, modulate QS responses.

The interference with QS by Cyclo(Tyr-Val) and related DKPs highlights their potential as agents to control bacterial behavior, offering an alternative to traditional antibiotics by disrupting communication rather than directly killing the bacteria. nih.govoup.com

Influence on Plant Hormone Signaling (e.g., Auxin-like Activity)

Cyclo(Tyr-Val) and structurally similar cyclodipeptides have been shown to influence plant development by mimicking the activity of the plant hormone auxin. nih.govpnas.orgresearchgate.net Auxin is a critical regulator of numerous plant growth processes, including root architecture.

Research has demonstrated that certain bacterially-produced DKPs, including cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr), exhibit auxin-like activity in Arabidopsis thaliana seedlings. nih.govpnas.org This activity is characterized by their ability to modulate root architecture, specifically by inhibiting primary root growth while promoting the formation of lateral roots. pnas.orgresearchgate.net

The mechanism of this auxin-like activity involves the activation of auxin-regulated gene expression. nih.govpnas.org For example, treatment of Arabidopsis seedlings with these DKPs leads to the activation of auxin-inducible reporter genes like DR5:uidA. pnas.org While effective, these DKPs generally need to be applied at higher concentrations than the natural auxin, indole-3-acetic acid (IAA), to elicit similar responses, indicating they are weak auxins. pnas.org The production of these auxin-mimicking DKPs by plant-associated bacteria like Pseudomonas aeruginosa is controlled by the LasI quorum-sensing system, suggesting a role for these molecules in mediating communication and beneficial interactions between bacteria and their plant hosts. nih.govpnas.orgpnas.org

Enzyme Kinetic Studies and Inhibition Mechanisms

Characterization of Enzyme Inhibition (e.g., Pma1 H+-ATPase, Tyrosinase, Proteasome, VEGFR2-CD)

Cyclo(Tyr-Val) and its analogs have been investigated for their ability to inhibit various enzymes, revealing specific and sometimes potent interactions.

Pma1 H+-ATPase: The fungal plasma membrane H+-ATPase (Pma1) is a vital enzyme for maintaining the electrochemical gradient across the fungal cell membrane. nih.gov The related compound, cyclo(Pro-Tyr), has been identified as a potent inhibitor of Pma1 in Botrytis cinerea. researchgate.netnih.govscilit.com Its inhibitory action involves disrupting plasma membrane polarization, increasing membrane fluidity, and inducing oxidative stress, which is thought to be triggered by the destabilization of membrane microdomains containing Pma1. researchgate.netnih.gov This suggests a mechanism where the cyclodipeptide interferes with the structural integrity of the membrane environment essential for Pma1 function.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.gov Studies on the related compound cyclo(L-Pro-L-Tyr) have demonstrated its inhibitory activity against mushroom tyrosinase in a concentration-dependent manner. nih.govresearchgate.net This inhibition is significant as tyrosinase inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation.

Proteasome: While direct studies on Cyclo(Tyr-Val) and proteasome inhibition are limited, other cyclodipeptides have shown antiproliferative effects on cancer cell lines, which can involve mechanisms like the induction of apoptosis. researchgate.net Proteasome inhibition is a known mechanism for inducing apoptosis in cancer cells, suggesting a potential area for future investigation with Cyclo(Tyr-Val).

VEGFR2-CD: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is crucial for angiogenesis (the formation of new blood vessels). Some cyclodipeptides have been shown to have antagonistic activity against the VEGFR2-CD (cytoplasmic domain). chemfaces.com For instance, Cyclo(Tyr-Pro) exhibits weak antagonistic activity against VEGFR2-CD. chemfaces.comchemfaces.com This suggests that certain cyclodipeptides could potentially modulate angiogenesis, a process implicated in cancer and other diseases.

Determination of Kinetic Parameters (Km, Vmax, Ki)

Enzyme kinetic studies are essential to quantify the efficiency and mechanism of inhibitors. nih.govresearchgate.net These studies determine key parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki). libretexts.orgsigmaaldrich.combiorxiv.org

For the inhibition of tyrosinase by the related compound cyclo(L-Pro-L-Tyr), a Ki value of 9.86 mM was determined using Dixon plots with L-DOPA as the substrate. nih.gov The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. researchgate.net A lower Ki value indicates a stronger binding of the inhibitor to the enzyme.

In other studies on tyrosinase inhibitors, kinetic analyses using Lineweaver-Burk plots have identified compounds acting as competitive inhibitors. nih.govmdpi.comcore.ac.uk A competitive inhibitor typically increases the apparent Km of the enzyme for its substrate without affecting Vmax. The determination of these kinetic parameters for Cyclo(Tyr-Val) against its target enzymes is crucial for understanding its mechanism of action and for comparing its potency to other inhibitors.

Table of Kinetic Parameters for Cyclo(L-Pro-L-Tyr) Inhibition of Tyrosinase

| Parameter | Value | Enzyme | Substrate | Reference |

| Ki | 9.86 mM | Mushroom Tyrosinase | L-DOPA | nih.gov |

Allosteric Modulation and Conformational Changes in Enzyme Targets

The interaction of inhibitors with enzymes can lead to conformational changes, which may occur at the active site or at a distant, allosteric site.

In the case of Pma1 H+-ATPase, its activity is regulated by the C-terminal domain, which can induce an autoinhibited state. nih.gov The binding of inhibitors like cyclo(Pro-Tyr) is proposed to destabilize the membrane microdomains where Pma1 resides. researchgate.netnih.gov This disruption of the local membrane environment could allosterically modulate the enzyme's conformation, leading to inhibition of its proton-pumping activity. This mechanism suggests an indirect modulation of the enzyme's structure and function through its lipid environment rather than direct competitive binding at the active site.

For VEGFR2, the binding of ligands to its extracellular domain induces a conformational change that activates the intracellular tyrosine kinase domain. plos.org Antagonists, including potentially some cyclodipeptides, could interfere with this process by binding to the receptor and preventing the activating conformational change, thereby inhibiting downstream signaling pathways.

Investigations into Antioxidant Mechanisms (e.g., Radical Scavenging)

Cyclo(Tyr-Val) possesses antioxidant properties, which are largely attributed to its ability to scavenge free radicals. The antioxidant capacity of peptides is often linked to their amino acid composition, particularly the presence of hydrophobic and aromatic amino acids. nih.gov

Cyclo(Tyr-Val) contains both a hydrophobic amino acid (Valine) and an aromatic amino acid (Tyrosine). The tyrosine residue, with its phenolic hydroxyl group, is a potent hydrogen donor, which allows it to effectively neutralize electron-deficient free radicals. nih.gov Peptides containing tyrosine have been shown to have strong radical-scavenging abilities. researchgate.netmdpi.com The valine residue contributes to the peptide's hydrophobicity, which can enhance its interaction with lipid-based radicals and improve its solubility in lipid phases, thereby inhibiting lipid peroxidation. nih.govmdpi.com

Studies on various antioxidant peptides have confirmed the significant contribution of valine and tyrosine to their activity. mdpi.comresearchgate.net For example, peptides containing hydrophobic amino acids at their terminal ends show enhanced antioxidant activity. mdpi.com The mechanism of action involves donating protons or hydrogen atoms to stabilize free radicals, thus terminating the radical chain reactions that lead to oxidative damage. mdpi.com The antioxidant activity of Cyclo(Tyr-Val) has been demonstrated through its ability to scavenge DPPH, ABTS, and hydroxyl radicals. nih.gov

Preclinical

Cyclo(Tyr-Val) is a cyclic dipeptide, a class of compounds known for a wide array of biological activities. Mechanistic studies in various preclinical models have begun to unravel the molecular processes through which Cyclo(Tyr-Val) exerts its effects. These investigations have revealed its influence on fundamental cellular functions, including cell cycle progression, programmed cell death, and the modulation of defense signaling pathways in plants.

Molecular Basis of Phytotoxic Effects in Plant Models

The phytotoxicity of Cyclo(Tyr-Val) has been observed in various plant models, where it impacts growth and development. While specific studies on Cyclo(Tyr-Val) are part of a broader investigation into cyclic dipeptides, the general mechanisms of related compounds shed light on its potential actions. For instance, some cyclic dipeptides produced by Pseudomonas aeruginosa, such as cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr), have been shown to act as auxin mimics, modulating root architecture by affecting auxin signaling pathways. pnas.orgpnas.org This can lead to altered root growth and development. pnas.orgpnas.org

At higher concentrations, these compounds can inhibit primary root growth, suggesting a dose-dependent effect on plant development. pnas.org The phytotoxic effects of other compounds, like m-tyrosine, have been linked to interference with amino acid metabolism and incorporation into proteins, leading to phenotypes such as shortened roots and reduced biomass. nih.gov Programmed cell death (PCD) is another mechanism implicated in phytotoxicity. The involvement of caspase-like proteases, which can be inhibited by peptides such as Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), points to the role of apoptosis-like pathways in plant cell death during developmental or stress-induced processes. oup.comoup.com The induction of PCD can be a key factor in the tissue damage observed with phytotoxic compounds.

Table 1: Summary of Mechanistic Insights into Phytotoxic Effects of Related Compounds in Plant Models

| Compound/Class | Plant Model | Mechanism of Action | Observed Phytotoxic Effect |

| Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Tyr) | Arabidopsis thaliana | Auxin-like activity, modulation of root architecture. pnas.orgpnas.org | Inhibition of primary root growth at high concentrations. pnas.org |

| m-Tyrosine | Arabidopsis thaliana | Interference with phenylalanine metabolism, misincorporation into proteins. nih.gov | Shortened roots, reduced biomass. nih.gov |

| General Phytotoxins | Various Plants | Induction of programmed cell death (PCD) via caspase-like proteases. oup.com | Tissue necrosis, developmental arrest. |

Mechanisms in Anti-diatom Activity

Cyclo(Tyr-Val) and related cyclic dipeptides have demonstrated significant activity against certain microalgae, including harmful diatoms like Phaeodactylum tricornutum. The primary mechanism underlying this anti-diatom effect appears to be the disruption of cellular integrity and key metabolic processes.

Research on algicidal compounds from bacteria has shown that they can cause mortality in various phytoplankton by interfering with essential pathways. nih.gov For example, some bacterial metabolites inhibit plastoquinone (B1678516) synthesis, a critical component of the photosynthetic electron transport chain. nih.gov This disruption leads to a cascade of damaging effects.

The algicidal activity often involves the generation of reactive oxygen species (ROS) within the target diatom cells. researchgate.netresearchgate.net This oxidative stress can lead to membrane damage, as evidenced by lipid peroxidation. researchgate.net Furthermore, the photosynthetic apparatus is a common target. Algicidal compounds can cause a decrease in photosynthetic pigments like chlorophyll (B73375) a and carotenoids, and inhibit the activity of photosystems, ultimately leading to cell lysis and death. nih.govresearchgate.netresearchgate.net Studies on Phaeodactylum tricornutum have identified specific proteins, such as Lhcx proteins, that are crucial for photoprotection, and disruption of these systems can render the diatom more susceptible to photodamage. nih.gov

Table 2: Investigated Mechanisms of Anti-diatom Compounds

| Organism | Compound/Agent | Target Organism | Mechanism of Action |

| Bacillus sp. | Cyclo(Pro-Val) | Microcystis aeruginosa | Disruption of cell wall and intracellular structure. researchgate.net |

| Marine Bacteria | Tetrabromo biphenyldiol | Phaeodactylum tricornutum | Inhibition of plastoquinone synthesis. nih.gov |

| Phaeodactylum tricornutum | Endogenous Allelochemicals | Heterosigma akashiwo | Cell membrane disruption, disturbance of cell membrane potential. researchgate.net |

Influence on Plant Defense Responses

Cyclo(Tyr-Val) and other cyclic dipeptides can act as signaling molecules, influencing plant defense responses and inducing systemic resistance against pathogens. This is often achieved by modulating the plant's innate immune system, particularly hormone-dependent signaling pathways.

A key pathway implicated in this response is the salicylic (B10762653) acid (SA) pathway. mdpi.comtandfonline.com Salicylic acid is a critical hormone for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense state. google.comgoogle.com Compounds that induce this pathway can lead to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and contribute to enhanced disease resistance. google.combiorxiv.org For instance, certain cyclic dipeptides have been shown to induce systemic resistance in Nicotiana benthamiana against pathogens by activating an SA-dependent defense pathway. mdpi.com

In addition to directly activating defense pathways, some of these compounds can "prime" the plant's defense system. tandfonline.com Priming leads to a faster and stronger defense response upon subsequent pathogen attack. tandfonline.com This can involve enhanced production of defense compounds like phytoalexins and a more rapid induction of defense-related gene expression. tandfonline.com In tobacco, infection with pathogens like Pseudomonas syringae leads to the accumulation of various amino acids, including tyrosine and valine, which are the constituents of Cyclo(Tyr-Val), suggesting their role in the metabolic response to infection. tandfonline.combiorxiv.org

Table 3: Role of Cyclic Dipeptides and Related Signals in Plant Defense

| Signaling Molecule | Plant Model | Pathogen | Induced Defense Mechanism |

| Cyclo(L-Pro-L-Pro), Cyclo(D-Pro-D-Pro) | Nicotiana benthamiana | Phytophthora nicotianae | Activation of salicylic acid-dependent defense pathway. mdpi.com |

| Pipecolic Acid (Lysine catabolite) | Tobacco | Pseudomonas syringae pv. tabaci | Priming for rapid and strong accumulation of salicylic acid and nicotine. tandfonline.com |

| Salicylic Acid | Tobacco, Arabidopsis | Various pathogens | Induction of Systemic Acquired Resistance (SAR) and Pathogenesis-Related (PR) gene expression. google.comgoogle.com |

Analogue Design and Structure Activity Relationship Sar Exploration for Cyclo Tyr Val

Rational Design Principles for Modifying Cyclo(Tyr-Val) Structure

The rational design of Cyclo(Tyr-Val) analogues is guided by several key principles aimed at optimizing its interaction with biological targets. drugdesign.org A fundamental approach is the modification of the chemical structure to induce favorable changes in pharmacological properties. slideshare.net This process often begins with identifying the pharmacophore, the essential molecular features responsible for the compound's biological activity. slideshare.net

Key strategies in the rational design of peptide analogues include:

Conformational Constraint: Introducing cyclic constraints or specific amino acids to reduce the molecule's flexibility. nih.gov This can help stabilize a bioactive conformation, leading to increased receptor selectivity and specificity. mdpi.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties. This is done to enhance metabolic stability or improve binding interactions. A prominent example is the replacement of the labile amide bond. nih.gov

Side-Chain Modification: Altering the side chains of the constituent amino acids (Tyrosine and Valine) to probe their role in target binding and to modulate properties like hydrophobicity, and steric and electronic features. syr.edu

Increasing Stability: Modifications such as cyclization and the introduction of non-natural amino acids can increase resistance to proteolytic degradation, a common issue with peptide-based molecules. mdpi.comnih.gov

These design principles are often employed in a cyclical process of design, synthesis, and biological testing, with each iteration providing deeper insights into the SAR of Cyclo(Tyr-Val). drugdesign.org

Systematic Amino Acid Substitutions and their Mechanistic Consequences

Systematic substitution of the tyrosine and valine residues in Cyclo(Tyr-Val) provides critical insights into the structural requirements for its biological activity. The effects of these substitutions are highly dependent on the specific biological target and the nature of the replacing amino acid.

For instance, in the context of tyrosinase inhibition, the tyrosine residue of Cyclo(l-Pro-l-Tyr) is crucial for its activity. Analogues where tyrosine is replaced by valine or leucine, as in Cyclo(l-Pro-l-Val) and Cyclo(l-Pro-l-Leu), show no inhibitory activity against tyrosinase. mdpi.com This suggests that the phenolic side chain of tyrosine is directly involved in binding to the enzyme's active site. mdpi.com

In other contexts, substitutions can dramatically alter activity. For example, in studies of peptides targeting the melanocortin receptors, replacing a D-Phenylalanine with an L-Alanine resulted in a significant decrease in potency, highlighting the importance of both the side chain's chemical nature and its stereochemistry. nih.gov Conversely, strategic substitutions can enhance activity. In the development of HIV-1 protease inhibitors, a single threonine to valine substitution in a peptide substrate led to a more than tenfold improvement in binding affinity. nih.gov

The mechanistic consequences of these substitutions are rooted in how they affect the molecule's interaction with its target. nih.gov Changes in size, hydrophobicity, charge, and hydrogen bonding capacity of the amino acid side chains can alter the binding affinity and orientation of the analogue within the target's binding pocket. syr.edu

Table 1: Effect of Amino Acid Substitution on Biological Activity

| Original Peptide/Analogue | Substitution | Target/Activity | Observed Effect | Reference |

| Cyclo(l-Pro-l-Tyr) | Tyr → Val | Tyrosinase Inhibition | Loss of activity | mdpi.com |

| Cyclo(l-Pro-l-Tyr) | Tyr → Leu | Tyrosinase Inhibition | Loss of activity | mdpi.com |

| RT–RH derived substrate peptide | Thr → Val | HIV-1 Protease Binding | >10-fold increase in affinity | nih.gov |

| Melanocortin Receptor Agonist | DPhe → L-Ala | Melanocortin Receptors | 24- to >5000-fold decreased potency | nih.gov |

Introduction of Non-Canonical Amino Acids or Amide Bond Bioisosteres (e.g., Triazole Analogs)

To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation, medicinal chemists often introduce non-canonical amino acids (ncAAs) or replace amide bonds with bioisosteres. nih.govresearchgate.net

Non-Canonical Amino Acids (ncAAs): The incorporation of ncAAs can confer unique structural and functional properties. nih.gov These amino acids, not found among the 22 proteinogenic ones, can introduce novel side chains, alter backbone conformation, and increase proteolytic stability. nih.goviris-biotech.de For example, Cα,α-disubstituted amino acids are known to stabilize helical structures in peptides, which can be crucial for mimicking the binding interface of a protein. nih.gov The use of ncAAs allows for fine-tuning of a peptide's properties to enhance its therapeutic potential. iris-biotech.de

Amide Bond Bioisosteres: The amide bond is a key structural feature of peptides but is also a primary site for enzymatic cleavage. researchgate.net Replacing it with a more stable mimic, a bioisostere, can significantly improve a peptide's in vivo half-life. nih.gov The 1,2,3-triazole ring is a particularly successful amide bond surrogate. nih.govresearchgate.net

1,4-disubstituted 1,2,3-triazoles are excellent mimics of the trans amide bond. They share similar planarity, dipole moment, and hydrogen bonding capabilities with the amide group they replace. nih.gov Crucially, the triazole unit is resistant to cleavage by proteases. nih.gov

The synthesis of triazole-containing analogues of the tyrosinase inhibitor cyclo-[Pro-Val-Pro-Tyr] demonstrated that a 1,4-connected 1,2,3-triazole could effectively replace a trans peptide bond without compromising biological activity. mdpi.comacs.org This "click chemistry" approach has also proven effective for the cyclization of small, strained peptides that are difficult to synthesize via traditional lactamization. mdpi.com

The introduction of these modifications represents a powerful strategy in modern peptide drug design, enabling the creation of more drug-like molecules. semanticscholar.org

Stereochemical Determinants of Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biological activity and selectivity of cyclic dipeptides like Cyclo(Tyr-Val). nih.gov Even minor changes in the chirality of the amino acid residues can lead to significant differences in conformation, which in turn affects how the molecule interacts with its biological target. nih.gov

The diketopiperazine ring, the core structure of these dipeptides, can adopt various conformations (e.g., planar, boat, chair) depending on the nature and stereochemistry of the amino acid side chains. nih.gov

Cis vs. Trans Isomers: Cyclic dipeptides can exist as cis isomers (L-L or D-D configurations) or trans isomers (L-D or D-L configurations). This difference in stereochemistry strongly influences the self-assembly process and the resulting supramolecular structures. For example, L-L systems often favor the formation of one-dimensional molecular chains, whereas L-D systems tend to form two-dimensional layers. nih.gov

Impact on Activity: The stereochemistry of the constituent amino acids plays a vital role in the biological activity of cyclic dipeptides. For instance, studies on cyclo(Pro-Val) have shown that the D-D enantiomer exhibits significantly better antibacterial activity than the D-L diastereomer. researchgate.net Similarly, cyclo(D-Tyr-D-Phe) was found to be more bioactive than its L-L enantiomer, potentially due to greater resistance to proteolysis. researchgate.net Research on Cyclo(L-Pro-L-Tyr) and its isomers revealed that altering the stereochemistry reduced its quorum-sensing inhibitory activity. nih.gov

These findings underscore the importance of controlling stereochemistry during the design and synthesis of Cyclo(Tyr-Val) analogues to achieve the desired biological profile. The precise spatial orientation of the tyrosine and valine side chains is often essential for optimal binding to a receptor or enzyme active site. nih.gov

Computational Methods in Analogue Design and Optimization

Computational methods have become indispensable tools in the rational design and optimization of peptide analogues, including those of Cyclo(Tyr-Val). nih.govmdpi.com These in silico techniques allow researchers to predict and analyze the structural and energetic properties of molecules, thereby guiding synthetic efforts toward more promising candidates.

Key computational approaches include: